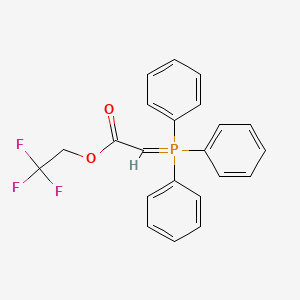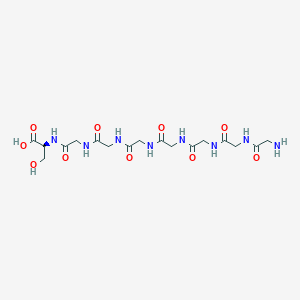
Glycylglycylglycylglycylglycylglycylglycyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycylglycylglycylglycylglycylglycyl-L-serine is a synthetic peptide composed of eight glycine residues followed by a single L-serine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first glycine residue to the resin, followed by the stepwise addition of the remaining glycine residues and finally the L-serine residue. Each amino acid addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines automate the repetitive cycles of deprotection, washing, and coupling, significantly reducing the time and labor required for peptide synthesis. Additionally, high-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Glycylglycylglycylglycylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, which can further react to form more complex structures.
Reduction: Reduction reactions can target the peptide bonds, potentially leading to the cleavage of the peptide chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield serine derivatives with additional hydroxyl groups, while reduction can lead to shorter peptide fragments .
Scientific Research Applications
Glycylglycylglycylglycylglycylglycylglycyl-L-serine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It can be utilized in the development of biomaterials and nanotechnology
Mechanism of Action
The mechanism of action of Glycylglycylglycylglycylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The serine residue can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations and interact with different biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other glycine-rich peptides and serine-containing peptides, such as Glycylglycylglycylglycyl-L-serine and Glycylglycylglycyl-L-serine.
Uniqueness
Glycylglycylglycylglycylglycylglycylglycyl-L-serine is unique due to its extended glycine sequence, which imparts flexibility and conformational adaptability. This makes it particularly useful in studies of peptide dynamics and interactions .
Properties
CAS No. |
828936-04-5 |
|---|---|
Molecular Formula |
C17H28N8O10 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H28N8O10/c18-1-10(27)19-2-11(28)20-3-12(29)21-4-13(30)22-5-14(31)23-6-15(32)24-7-16(33)25-9(8-26)17(34)35/h9,26H,1-8,18H2,(H,19,27)(H,20,28)(H,21,29)(H,22,30)(H,23,31)(H,24,32)(H,25,33)(H,34,35)/t9-/m0/s1 |
InChI Key |
BOWHAINFFRYKPT-VIFPVBQESA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
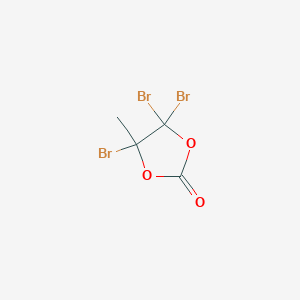
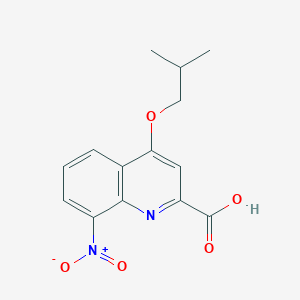


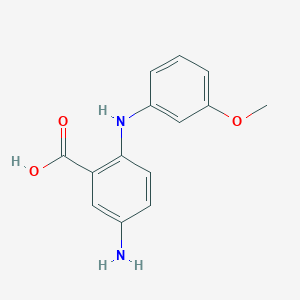
![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
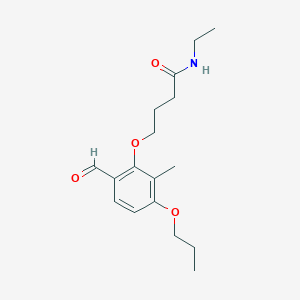

![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
